molecular formula C19H22N2O4 B1180544 Pyridine,2-(1-methyl-1,2-propadienyl)-(9ci) CAS No. 114027-39-3

Pyridine,2-(1-methyl-1,2-propadienyl)-(9ci)

Cat. No.: B1180544
CAS No.: 114027-39-3
M. Wt: 342.4 g/mol
InChI Key: FLDAHLDTMBMPJD-HCWKNHCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Humantenidine is primarily obtained from natural sources, specifically from the Gelsemium sempervirens plant . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extraction is followed by purification steps to isolate the compound in its pure form.

Industrial Production Methods

Currently, there is limited information on the industrial-scale production of humantenidine. Most of the available humantenidine is obtained through laboratory-scale extraction from natural sources. The compound is typically used for research purposes and is not produced in large quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions

Humantenidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize humantenidine.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce humantenidine.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of humantenidine can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of humantenidine involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to exert its effects by modulating cellular processes and signaling pathways. detailed information on the exact molecular targets and pathways involved is still under investigation .

Comparison with Similar Compounds

Humantenidine shares structural similarities with other indole alkaloids, such as humantenmine, gelsemine, koumine, and gelsenicine . These compounds have similar chemical structures but differ in their functional groups and specific properties. Humantenidine is unique due to its specific hydroxyl and methoxy functional groups, which contribute to its distinct chemical and biological properties .

List of Similar Compounds

  • Humantenmine (CAS# 82354-38-9)
  • Gelsemine (CAS# 509-15-9)
  • Koumine (CAS# 1358-76-5)
  • Gelsenicine (CAS# 1195760-68-9)
  • Gelsevirine (CAS# 38990-03-3)

Conclusion

Humantenidine is a fascinating compound with significant potential in various scientific research fields. Its unique chemical structure and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.

Properties

CAS No.

114027-39-3

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

(1S,2S,4S,7R,8S,11R)-6-ethyl-11-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one

InChI

InChI=1S/C19H22N2O4/c1-3-12-15-10-9-25-17(16(15)22)19(8-13(10)20-12)11-6-4-5-7-14(11)21(24-2)18(19)23/h4-7,10,13,15-17,22H,3,8-9H2,1-2H3/t10-,13+,15-,16-,17-,19+/m1/s1

InChI Key

FLDAHLDTMBMPJD-HCWKNHCHSA-N

Isomeric SMILES

CCC1=N[C@H]2C[C@@]3([C@H]4[C@@H]([C@@H]1[C@@H]2CO4)O)C5=CC=CC=C5N(C3=O)OC

SMILES

CC(=C=C)C1=CC=CC=N1

Canonical SMILES

CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC

Appearance

Powder

Origin of Product

United States

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